

4-(Chloromethyl)-3,5-dimethylisoxazole as a synthetic intermediate

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Compound of Interest

Compound Name: 4-(Chloromethyl)-3,5-dimethylisoxazole

Cat. No.: B025358

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Application Notes: 4-(Chloromethyl)-3,5-dimethylisoxazole

Introduction

4-(Chloromethyl)-3,5-dimethylisoxazole (CAS No. 19788-37-5) is a highly versatile synthetic intermediate crucial in the fields of pharmaceutical and agrochemical development.^{[1][2]} Its structure, featuring a stable 3,5-dimethylisoxazole core and a reactive chloromethyl group at the 4-position, makes it an ideal electrophilic building block for introducing the isoxazole moiety into larger, more complex molecules.^[1] The isoxazole ring is a key pharmacophore found in numerous biologically active compounds, and the reactive "handle" provided by the chloromethyl group allows for straightforward C-C, C-N, C-O, and C-S bond formation via nucleophilic substitution reactions.

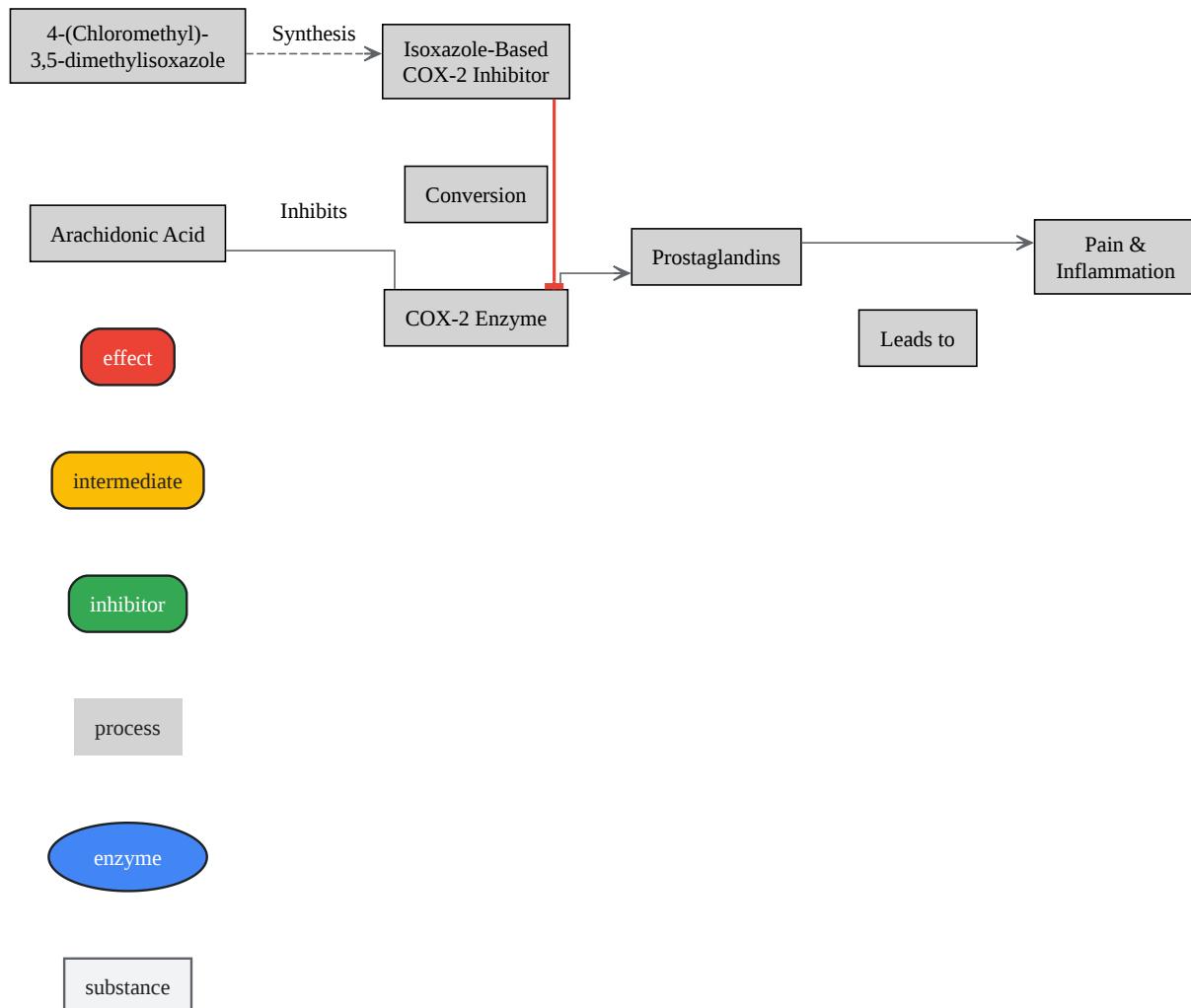
This intermediate is particularly valued in drug discovery for the synthesis of anti-inflammatory, analgesic, and antimicrobial agents.^[1] In agriculture, it serves as a precursor for herbicides and pesticides, contributing to effective crop protection solutions.^{[1][2]}

Key Synthetic Applications

Intermediate for Selective COX-2 Inhibitors

A primary application of **4-(chloromethyl)-3,5-dimethylisoxazole** and its analogs is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective cyclooxygenase-2 (COX-2) inhibitors. The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.^{[3][4]} Selective inhibition of COX-2 over the related COX-1 isoform can reduce inflammation while minimizing gastrointestinal side effects associated with older NSAIDs.^[5]

The 3,5-disubstituted isoxazole core is a well-established scaffold for achieving COX-2 selectivity. For example, the approved drug Valdecoxib features a 3-phenyl-5-aminoisoxazole core. **4-(Chloromethyl)-3,5-dimethylisoxazole** serves as a key building block for creating analogs and novel compounds that target this enzyme by reacting it with various nucleophiles, such as sulfonamides or phenolic compounds, to construct the final drug molecule.

[Click to download full resolution via product page](#)**Caption:** Role of Isoxazole Intermediates in COX-2 Inhibition Pathway.

Annulation Reagent in Natural Product Synthesis

4-(Chloromethyl)-3,5-dimethylisoxazole is employed as a potent annulation reagent for the construction of cyclohexenone rings.[6][7] This type of reaction is fundamental in the total synthesis of complex natural products, including steroids, terpenes, and alkaloids, where building cyclic systems with high control is essential.[7]

General Precursor for Heterocyclic Compounds

The reactive chloromethyl group readily undergoes nucleophilic substitution with a wide range of nucleophiles (phenols, thiols, amines, carbanions), making it a foundational starting material for a diverse library of isoxazole-containing compounds.[2][8] This versatility is exploited by researchers to create novel heterocyclic compounds for screening potential antimicrobial or insecticidal properties.[2]

Quantitative Data Summary

The utility of **4-(chloromethyl)-3,5-dimethylisoxazole** is demonstrated by its efficient conversion into various derivatives. The following table summarizes representative yields from nucleophilic substitution reactions involving similar chloromethyl-isoxazole electrophiles.

Electrophile	Nucleophile	Base / Solvent	Product Type	Yield (%)	Reference
3-(Chloromethyl)-1-(5-phenylisoxazol-2-yl)-4-oxo-4H-pyran-2-carboxylate	Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate	K ₂ CO ₃ / DMF	O-Alkylation (Ether)	51%	[8]
4,5-Dichloro-3-(chloromethyl)-1-(5-phenylisoxazol-2-yl)-4-oxo-4H-pyran-2-carboxylate	Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate	K ₂ CO ₃ / DMF	O-Alkylation (Ether)	78%	[8]
3,5-Dimethylisoxazole (precursor)	Paraformaldehyde / HCl	Zinc Chloride / EDC	Chloromethylation	30%	[9]

Experimental Protocols

Protocol 1: Synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole

This protocol is adapted from a patented method for the chloromethylation of 3,5-dimethylisoxazole.[9]

Materials:

- 3,5-Dimethylisoxazole (crude)
- Trioxymethylene (paraformaldehyde)
- 1,4-Dioxane
- Concentrated Hydrochloric Acid (HCl)
- Hydrogen Chloride (gas)

- Round-bottom flask equipped with a reflux condenser, gas inlet, and magnetic stirrer
- Heating mantle
- Rotary evaporator
- Vacuum distillation apparatus

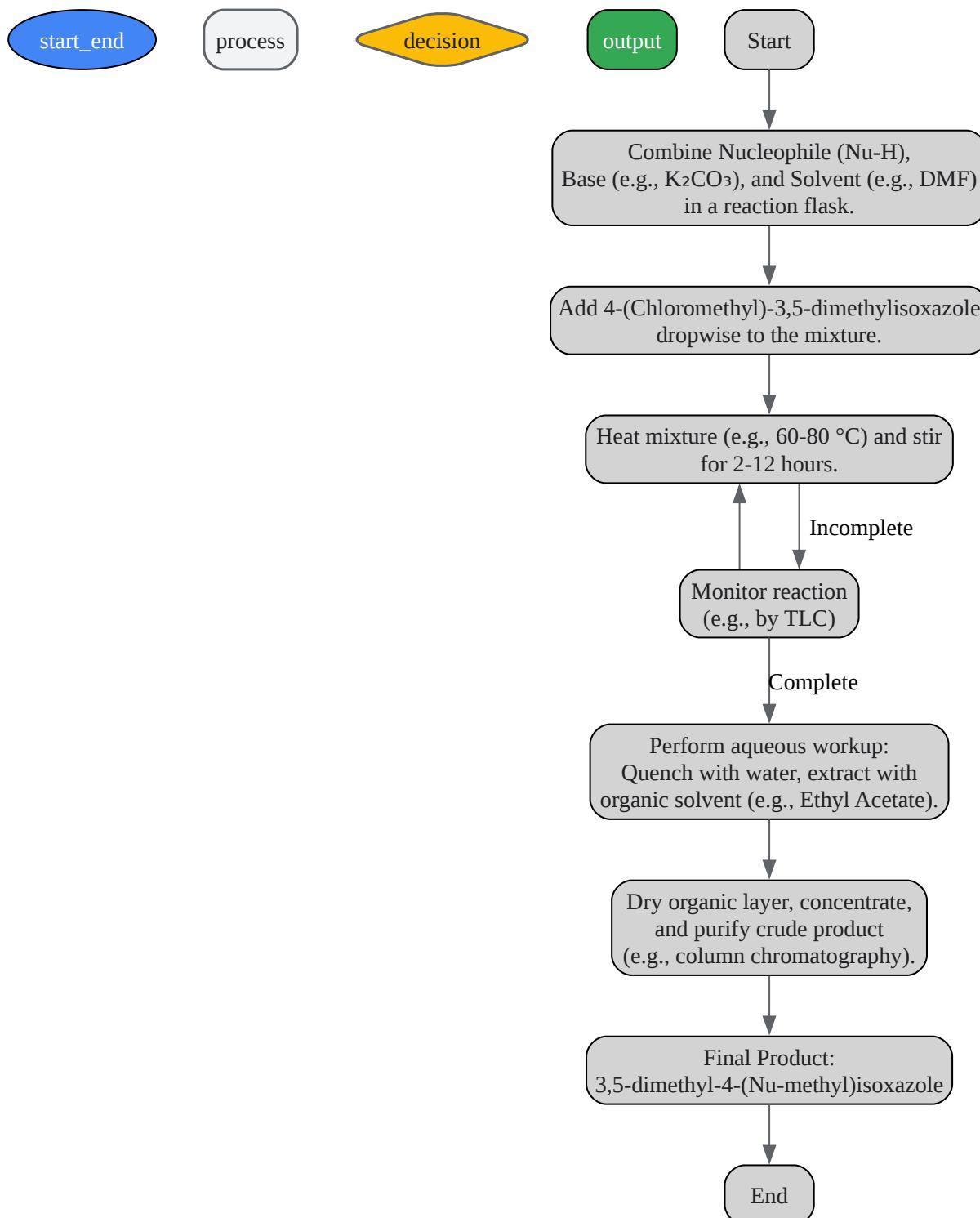
Procedure:

- To a round-bottom flask, add the crude 3,5-dimethylisoxazole, trioxymethylene, and 1,4-dioxane.
- While stirring mechanically, add concentrated hydrochloric acid to the mixture.
- Heat the mixture to 30-50 °C and begin bubbling hydrogen chloride gas through the solution until saturation is achieved.
- Increase the temperature to 80-100 °C to initiate reflux. Continue to slowly bubble hydrogen chloride gas through the reacting mixture.
- Monitor the reaction for the complete consumption of the starting material (e.g., by TLC or GC-MS).
- Once the reaction is complete, cool the mixture to room temperature.
- Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the 1,4-dioxane and water.
- The residual liquid is then purified by vacuum rectification (distillation). Collect the product fraction that distills at 87-88 °C / 8 mmHg (1.07 kPa).[\[6\]](#)[\[7\]](#)[\[9\]](#)

Safety Precautions: This reaction involves corrosive acids and toxic gas (HCl). It must be performed in a well-ventilated fume hood. The product is a lachrymator and irritant; handle with appropriate personal protective equipment (gloves, safety glasses).[\[6\]](#)[\[10\]](#)

Protocol 2: General Nucleophilic Substitution

This protocol provides a general workflow for the reaction of **4-(chloromethyl)-3,5-dimethylisoxazole** with a generic nucleophile (e.g., a phenol, amine, or thiol).



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Caption: General workflow for nucleophilic substitution reactions.

Materials:

- **4-(Chloromethyl)-3,5-dimethylisoxazole**
- Nucleophile (e.g., 4-methoxyphenol)
- Anhydrous potassium carbonate (K_2CO_3) or another suitable non-nucleophilic base
- Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)
- Reaction flask, condenser, stirrer, and inert atmosphere setup (N_2)

Procedure:

- In a dry reaction flask under an inert atmosphere (N_2), dissolve the nucleophile (1.0 eq.) and potassium carbonate (1.5 eq.) in the chosen solvent.
- Stir the mixture for 15-30 minutes at room temperature to deprotonate the nucleophile.
- Dissolve **4-(chloromethyl)-3,5-dimethylisoxazole** (1.1 eq.) in a small amount of the solvent and add it dropwise to the reaction mixture.
- Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
- Upon completion, cool the reaction to room temperature and quench by pouring it into cold water.
- Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the resulting crude product by flash column chromatography or recrystallization to yield the pure substituted product.

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